3,4-Dichloro-5-fluoro-1H-indazole
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Overview
Description
3,4-Dichloro-5-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a fluorine atom at the 5th position on the indazole ring. It has a molecular formula of C7H3Cl2FN2 and a molecular weight of 205.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dichloroaniline with 5-fluoro-1H-pyrazole-3-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing chlorine or fluorine.
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indazole derivatives.
Scientific Research Applications
3,4-Dichloro-5-fluoro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-fluoro-1H-indazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1H-indazole
- 5-Fluoro-1H-indazole
- 3,4-Dichloro-5-methyl-1H-indazole
Uniqueness
3,4-Dichloro-5-fluoro-1H-indazole is unique due to the specific combination of chlorine and fluorine substituents on the indazole ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other indazole derivatives .
Properties
IUPAC Name |
3,4-dichloro-5-fluoro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2/c8-6-3(10)1-2-4-5(6)7(9)12-11-4/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENBVOBDAGPBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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